molecular formula C20H14ClF2N3O2 B10822866 5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one

5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one

Cat. No.: B10822866
M. Wt: 401.8 g/mol
InChI Key: CZZMGRIHTUTPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO-2443 is a small molecule that functions as a dual inhibitor of the murine double minute 2 (MDM2) and murine double minute X (MDMX) protein-protein interactions. By inhibiting these interactions, RO-2443 activates the p53 pathway, which plays a crucial role in regulating cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-2443 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of hydrophobic aromatic centers, hydrogen bond acceptors, and hydrogen bond donors to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of RO-2443 is typically carried out in specialized facilities with the capability to handle complex organic synthesis. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in small batches due to its specialized application in scientific research .

Chemical Reactions Analysis

Types of Reactions

RO-2443 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to the p53 pockets of MDM2 and MDMX, thereby inhibiting their interaction with p53 .

Common Reagents and Conditions

The binding of RO-2443 to MDM2 and MDMX is facilitated by its hydrophobic aromatic centers and hydrogen bond interactions. The compound is typically used in in vitro studies under controlled conditions to assess its efficacy in inhibiting the MDM2-p53 and MDMX-p53 interactions .

Major Products Formed

The primary outcome of RO-2443’s interaction with MDM2 and MDMX is the stabilization and activation of the p53 protein. This leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .

Scientific Research Applications

RO-2443 has significant applications in scientific research, particularly in the fields of cancer biology and medicinal chemistry. Its ability to activate the p53 pathway by inhibiting MDM2 and MDMX interactions makes it a valuable tool for studying the mechanisms of cell cycle regulation and apoptosis. Additionally, RO-2443 is used in preclinical studies to evaluate its potential as an anticancer therapeutic agent .

Mechanism of Action

RO-2443 exerts its effects by binding to the p53 pockets of MDM2 and MDMX, leading to the formation of homo- and heterodimeric structures. This binding inhibits the interaction of p53 with MDM2 and MDMX, thereby stabilizing and activating p53. The activated p53 protein then induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RO-2443

RO-2443 is unique in its ability to induce the formation of homo- and heterodimeric structures of MDM2 and MDMX, effectively inhibiting their interaction with p53. This dual inhibition mechanism makes it a promising candidate for cancer therapy, particularly in tumors that overexpress MDMX .

Properties

Molecular Formula

C20H14ClF2N3O2

Molecular Weight

401.8 g/mol

IUPAC Name

5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one

InChI

InChI=1S/C20H14ClF2N3O2/c1-10-14(21)4-3-13-12(8-24-18(10)13)7-17-19(27)26(20(28)25-17)9-11-2-5-15(22)16(23)6-11/h2-8,27H,9H2,1H3,(H,25,28)

InChI Key

CZZMGRIHTUTPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)CC4=CC(=C(C=C4)F)F)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.